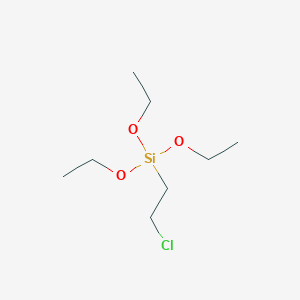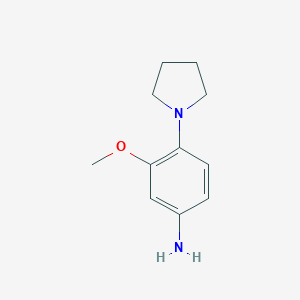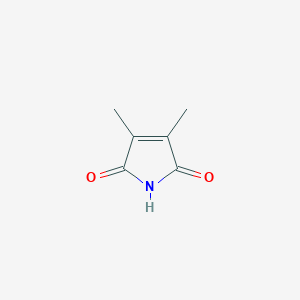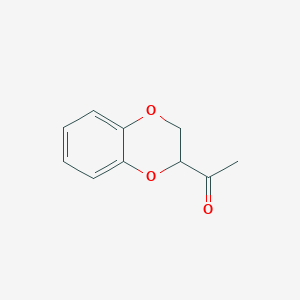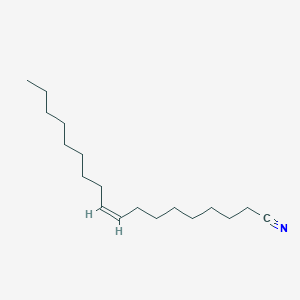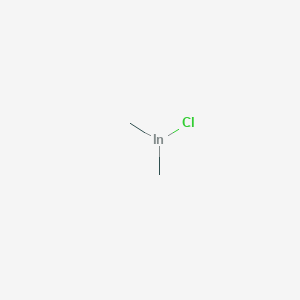
Octanoic acid, lead salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanoic acid, lead salt is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a type of lead salt that is formed by the reaction of octanoic acid with lead oxide. It is commonly used in the laboratory for various experiments and research studies due to its ability to act as a catalyst and its unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of octanoic acid, lead salt is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, which means that it can accept a pair of electrons from a Lewis base. This property allows it to catalyze various chemical reactions, including esterification and transesterification.
Biochemical and Physiological Effects:
Octanoic acid, lead salt has been shown to have unique biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using octanoic acid, lead salt in lab experiments include its ability to act as a catalyst in various chemical reactions, its unique biochemical and physiological effects, and its solubility in water and ethanol. However, the compound also has limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are many future directions for the use of octanoic acid, lead salt in scientific research. One potential application is in the development of new catalysts for various chemical reactions. Another potential application is in the development of new anti-inflammatory drugs. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential toxicity.
Conclusion:
Octanoic acid, lead salt is a unique chemical compound that has many potential applications in scientific research. Its ability to act as a catalyst in various chemical reactions, its unique biochemical and physiological effects, and its solubility in water and ethanol make it a valuable tool for researchers. However, careful handling and disposal are necessary due to its potential toxicity. Further research is needed to fully understand the mechanism of action of the compound and its potential applications.
Synthesemethoden
Octanoic acid, lead salt is synthesized by the reaction of octanoic acid with lead oxide. The reaction takes place in the presence of a solvent, typically ethanol or methanol. The product is then filtered and washed with the solvent to remove any impurities. The resulting compound is a white crystalline solid that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Octanoic acid, lead salt has been widely used in scientific research for its unique properties. It is commonly used as a catalyst in various chemical reactions, including esterification, transesterification, and polymerization. It is also used as a surfactant in the formulation of emulsions and as a lubricant in the production of plastics.
Eigenschaften
CAS-Nummer |
15696-43-2 |
|---|---|
Produktname |
Octanoic acid, lead salt |
Molekularformel |
C16H30O4Pb |
Molekulargewicht |
350 g/mol |
IUPAC-Name |
lead(2+);octanoate |
InChI |
InChI=1S/C8H16O2.Pb/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+2/p-1 |
InChI-Schlüssel |
DSSXKBBEJCDMBT-UHFFFAOYSA-M |
SMILES |
CCCCCCCC(=O)[O-].[Pb+2] |
Kanonische SMILES |
CCCCCCCC(=O)[O-].[Pb+2] |
Andere CAS-Nummern |
15696-43-2 |
Piktogramme |
Irritant; Health Hazard |
Verwandte CAS-Nummern |
124-07-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




